molecular formula C23H35NNa2O9S4 B12728166 disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene CAS No. 114967-84-9

disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

Cat. No.: B12728166
CAS No.: 114967-84-9
M. Wt: 643.8 g/mol
InChI Key: MOWPVTHVXZYTGC-YIMAWVIPSA-L
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Description

Disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene involves multiple steps, starting from basic organic precursors. The key steps include the introduction of sulfonate groups and the formation of the cyclopenta[a]phenanthrene core. Reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene undergoes various chemical reactions, including:

    Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.

    Reduction: The oxidosulfonothioyloxy groups can be reduced to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

Disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. The compound’s sulfonate and oxidosulfonothioyloxy groups play a crucial role in its binding to target molecules, leading to various biochemical effects. These interactions can modulate enzymatic activity, alter cellular signaling pathways, and affect gene expression, contributing to its diverse biological activities.

Comparison with Similar Compounds

Disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene can be compared with other similar compounds, such as:

    Disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-sulfonatoacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene: This compound lacks the oxidosulfonothioyloxy group, resulting in different reactivity and applications.

    Disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatoacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene: This compound has a different substitution pattern, leading to variations in its chemical and biological properties.

These comparisons highlight the uniqueness of this compound and its potential for various applications.

Properties

CAS No.

114967-84-9

Molecular Formula

C23H35NNa2O9S4

Molecular Weight

643.8 g/mol

IUPAC Name

disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C23H37NO9S4.2Na/c1-22-9-7-15(33-21(26)12-32-37(30,31)34)11-14(22)3-4-16-17-5-6-19(23(17,2)10-8-18(16)22)24-20(25)13-35-36(27,28)29;;/h14-19H,3-13H2,1-2H3,(H,24,25)(H,27,28,29)(H,30,31,34);;/q;2*+1/p-2/t14-,15-,16?,17-,18?,19-,22-,23-;;/m0../s1

InChI Key

MOWPVTHVXZYTGC-YIMAWVIPSA-L

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4([C@H]3CC[C@@H]4NC(=O)CSS(=O)(=O)[O-])C)OC(=O)COS(=O)(=S)[O-].[Na+].[Na+]

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)CSS(=O)(=O)[O-])C)OC(=O)COS(=O)(=S)[O-].[Na+].[Na+]

Origin of Product

United States

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